Nortropinone Hydrochloride

Overview

Description

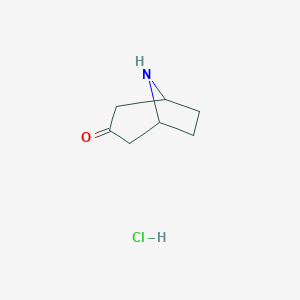

Nortropinone hydrochloride (CAS: 25602-68-0) is a bicyclic tertiary amine hydrochloride with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol . It is a white to off-white crystalline solid with a melting point ranging from 180°C (dec.) to 204°C, depending on the synthesis method and purity . The compound is sparingly soluble in water but highly soluble in organic solvents such as methanol, chloroform, and dichloromethane .

This compound serves as a critical pharmaceutical intermediate and metabolite in drug discovery, particularly in synthesizing tropane alkaloid derivatives and enzyme inhibitors (e.g., 11β-hydroxysteroid dehydrogenase type 1) . It is also utilized in coordination chemistry for synthesizing hybrid crystals with cadmium chloride, demonstrating high thermal stability .

Preparation Methods

Classical Synthesis via Tropane Alkaloid Hydrolysis

The traditional route to nortropinone hydrochloride begins with tropane alkaloids such as tropinone. As detailed in patent CN101684117A , the process involves hydrolysis of N-alkoxycarbonyl-protected intermediates under controlled conditions. The method proceeds as follows:

-

Reaction Setup : N-Methoxycarbonyl-nortropine is subjected to acidic hydrolysis using hydrochloric acid at elevated temperatures (140–160°C) under pressure (8 kg/cm²).

-

Workup : After hydrolysis, the mixture is cooled to −5–10°C, yielding crude this compound. Recrystallization in ethyl acetate with activated carbon decolorization produces a purity >99% .

Key Data: Classical Hydrolysis Method

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis | HCl, 140–160°C, 8 kg/cm² | 80–92 | >99 |

| Recrystallization | Ethyl acetate, activated carbon | 72–85 | 99.6 |

This method is favored for its scalability and high purity but lacks enantioselectivity, producing racemic this compound.

Catalytic Asymmetric Synthesis via Rh-Catalyzed Cross-Coupling

Recent advancements in asymmetric catalysis have enabled enantioselective synthesis of nortropinone derivatives. A Rh-catalyzed Suzuki–Miyaura cross-coupling strategy, reported by ACS Catalysis , achieves kinetic resolution of racemic N-Boc-nortropane allylic chlorides.

Reaction Mechanism and Optimization

-

Substrate Preparation : N-Boc-nortropinone is converted to allylic chloride (±)-1a in five steps .

-

Cross-Coupling : Using Rh[(cod)OH]₂ (2.5 mol%) and chiral phosphine ligand L1 , the reaction with aryl boronic esters proceeds via a π-allyl Rh intermediate, yielding enantiopure (>99% ee) nortropane derivatives .

Performance Metrics

This method provides exceptional stereocontrol but requires further optimization to improve yields.

Oxidation of Aminoaldehyde Derivatives

An alternative route employs pyrimidine-catalyzed oxidation of N-Boc-4-phenyl-2-pyrrolidone. The process, outlined by Prof Research , involves:

-

Alkylation : Reaction of N-Boc-4-phenyl-2-pyrrolidone with 1-bromo-4-phenylbutane using tetraethylammonium hydroxide as a catalyst .

-

Oxidation : Treatment with concentrated nitric acid and pyrimidine at 60°C, followed by cuprous chloride quenching .

Critical Parameters

-

Temperature control (±2°C) during oxidation is essential to prevent side reactions.

-

The method avoids chromatography, simplifying purification but requiring precise stoichiometry.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Nortropinone hydrochloride is primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable intermediate in the development of:

- Analgesics : Nortropinone is utilized in synthesizing compounds that exhibit pain-relieving properties.

- Antidepressants : The compound serves as a precursor for several antidepressant drugs due to its ability to interact with neurotransmitter systems.

- Stimulants : Research indicates potential applications in the formulation of stimulant medications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard for various analytical techniques:

- Chromatography : It is used in high-performance liquid chromatography (HPLC) to validate methods for detecting related substances and impurities in drug formulations.

- Mass Spectrometry : Nortropinone serves as a calibration standard in mass spectrometric analyses, aiding in the identification and quantification of similar compounds.

Biochemistry

This compound's biochemical applications are significant, particularly in:

- Enzyme Inhibition Studies : The compound is investigated for its ability to inhibit specific enzymes, contributing to research on metabolic pathways and potential therapeutic targets.

- Neuropharmacology : Studies have explored its effects on neurotransmitter release and receptor activity, providing insights into its potential use in treating neurological disorders.

Case Studies and Research Findings

Numerous studies highlight the applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Nortropinone Derivatives" | Medicinal Chemistry | Identified novel derivatives with enhanced analgesic activity. |

| "Analytical Method Development for Nortropinone" | Analytical Chemistry | Developed a robust HPLC method for quantifying nortropinone in pharmaceutical preparations. |

| "Nortropinone as an Enzyme Inhibitor" | Biochemistry | Demonstrated significant inhibition of enzyme activity related to neurotransmitter metabolism. |

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Below is a detailed comparison of nortropinone hydrochloride with structurally or functionally related compounds:

Structural and Functional Analogues

Key Research Findings

Analytical Methods

- Nortriptyline HCl and fluphenazine HCl are simultaneously quantified via HPLC with a calibration range of 0.1–10 µg/mL, demonstrating high sensitivity (Table 1) . In contrast, nortropinone HCl lacks established HPLC protocols but is analyzed via PXRD for crystal purity .

Table 1: HPLC Calibration Data for Nortriptyline HCl and Fluphenazine HCl

| Parameter | Nortriptyline HCl | Fluphenazine HCl |

|---|---|---|

| Linearity range (µg/mL) | 0.1–10 | 0.1–10 |

| Correlation coefficient | 0.9998 | 0.9996 |

| LOD (µg/mL) | 0.03 | 0.05 |

Biological Activity

Nortropinone hydrochloride, a derivative of tropinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and its implications in various therapeutic areas.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 25602-68-0

- Molecular Formula : CHClN\O

- Structure : Nortropinone is characterized by a bicyclic structure that includes a ketone functional group.

Biological Activity

This compound exhibits several biological activities, primarily due to its interaction with various neurotransmitter receptors. The following sections summarize key findings from recent studies regarding its pharmacological effects.

Interaction with Receptors

- Dopamine Receptors : Nortropinone derivatives have been evaluated for their binding affinity to dopamine receptors. Research indicates that modifications to the tropinone core can enhance selectivity and potency against specific receptor subtypes, particularly D2 receptors .

- Serotonin Receptors : Studies have identified nortropinone analogs as potential modulators of the 5-HT2A serotonin receptor. These compounds demonstrate promising activity, suggesting their utility in treating mood disorders .

- Nicotinic Acetylcholine Receptors (nAChRs) : Nortropinone derivatives have shown selective antagonistic activity against α4β2 and α3β4 nAChRs, which are implicated in cognitive processes and addiction .

Inhibition of Mycobacterium tuberculosis

A fragment-based approach has revealed that certain nortropinone derivatives inhibit the transcriptional regulator EthR2 in Mycobacterium tuberculosis. This finding highlights their potential as anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications. A series of studies have systematically explored the SAR by altering the tropinone core and substituents:

| Compound | Modification | pIC50 | ΔTm (°C) |

|---|---|---|---|

| 1 | Reference | 5.0 | 0.0 |

| 21 | Unsubstituted phenyl | 5.0 | 0.1 |

| 22 | 3-Chloro substitution | 6.0 | 1.0 |

| 23 | 2-Chloro substitution | 5.7 | 0.2 |

This table illustrates how specific substitutions can enhance or diminish biological activity, underscoring the importance of precise chemical modifications in drug design .

Case Study 1: Antidepressant Activity

A study evaluated a series of nortropinone derivatives for their antidepressant-like effects in animal models. The results indicated that certain compounds exhibited significant reductions in despair behavior, suggesting a mechanism linked to serotonin modulation .

Case Study 2: Anti-Tuberculosis Activity

In another investigation, nortropinone derivatives were tested against Mycobacterium tuberculosis strains. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating substantial antibacterial activity and potential for further development as anti-tubercular agents .

Safety and Toxicity

According to safety data sheets, this compound is classified as hazardous, with known irritative properties affecting skin and respiratory systems . Care should be taken when handling this compound to mitigate exposure risks.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Nortropinone Hydrochloride critical for experimental design?

- Methodological Answer : Key properties include its molecular formula (C₇H₁₁NO·HCl), molecular weight (161.63 g/mol), melting point (204°C), boiling point (258.8°C at 760 mmHg), and vapor pressure (0.0106 mmHg at 25°C) . These parameters inform solvent selection, storage conditions, and handling protocols. For instance, the low vapor pressure suggests limited volatility, reducing airborne exposure risks during handling .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in a dry, sealed container to prevent hydrolysis or degradation . Use desiccants to mitigate moisture absorption, and avoid repeated freeze-thaw cycles. Stability studies should validate long-term storage conditions under inert atmospheres (e.g., nitrogen) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a well-ventilated area. In case of skin contact, wash with water immediately. For spills, neutralize with compatible agents (e.g., sodium bicarbonate) and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve >99% purity?

- Methodological Answer : Employ recrystallization using polar aprotic solvents (e.g., acetonitrile) and monitor purity via HPLC with UV detection (λ = 210–220 nm) . Validate crystallinity via X-ray diffraction and confirm structural integrity using ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for tropane ring protons) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (particle size: 5 μm, flow rate: 1.0 mL/min) and tandem mass spectrometry (MS/MS) for high sensitivity . Calibrate against certified reference materials (e.g., Trospium Chloride Related Compound B) to ensure accuracy .

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Replicate solubility tests (e.g., shake-flask method) under controlled pH (5.0–7.4) and temperature (25°C vs. 37°C). Use saturated solutions filtered through 0.22 μm membranes and quantify via gravimetry or UV spectrophotometry . Statistical tools (e.g., ANOVA) can identify outliers due to solvent impurities or measurement errors .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

- Methodological Answer : Use cell lines expressing target receptors (e.g., muscarinic acetylcholine receptors) and measure activity via calcium flux assays or radioligand binding. Include negative controls (e.g., atropine) and validate results with dose-response curves (EC₅₀ calculations) .

Q. How can factorial design improve experimental optimization for this compound stability studies?

- Methodological Answer : Apply a 2³ factorial design to test variables like temperature (4°C vs. 25°C), pH (5.0 vs. 7.4), and light exposure. Monitor degradation kinetics via HPLC and use response surface methodology to identify critical factors .

Q. What strategies validate analytical methods for this compound in compliance with ICH guidelines?

- Methodological Answer : Validate precision (RSD <2%), accuracy (spiked recovery 98–102%), and linearity (R² >0.999) across the working range (1–100 μg/mL). Perform robustness testing by varying column batches and mobile phase compositions .

Q. How do researchers resolve contradictions in pharmacological data for this compound across studies?

Properties

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQWQFWRSDNBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948469 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-68-0 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.